molecular formula C13H17N3O6S B1589492 Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate CAS No. 312283-45-7

Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate

Cat. No.: B1589492
CAS No.: 312283-45-7
M. Wt: 343.36 g/mol
InChI Key: INKIDQWOEVNHHA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's formal chemical name reflects its structural hierarchy, beginning with the allyl ester functionality of carbamic acid and incorporating the substituted propyl chain bearing the nitrobenzenesulfonamido substituent. According to chemical database classifications, this molecule is officially designated as Carbamic acid, N-[3-[[(2-nitrophenyl)sulfonyl]amino]propyl]-, 2-propen-1-yl ester.

The nomenclature system prioritizes the carbamate functional group as the principal functional group, with the allyl moiety serving as the ester component. The propyl chain functions as a linker bearing the secondary functional group consisting of the 2-nitrobenzenesulfonamide unit. Alternative systematic names include [3-(2-Nitrobenzenesulfonamido)propyl]carbamic acid allyl ester and allyl (3-(2-nitrophenylsulfonamido)propyl)carbamate, reflecting different approaches to describing the same molecular structure. The Chemical Abstracts Service registry number 312283-45-7 provides unique identification for this specific molecular entity within chemical databases.

The International Union of Pure and Applied Chemistry naming conventions require careful consideration of the substitution pattern on the benzene ring, where the nitro group occupies the ortho position relative to the sulfonyl substituent. This positional relationship significantly influences both the systematic naming and the molecular properties of the compound. The complete structural designation must account for the stereochemical aspects and conformational preferences that arise from the multiple rotatable bonds present in the flexible alkyl chain connecting the aromatic and carbamate portions of the molecule.

Properties

IUPAC Name

prop-2-enyl N-[3-[(2-nitrophenyl)sulfonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S/c1-2-10-22-13(17)14-8-5-9-15-23(20,21)12-7-4-3-6-11(12)16(18)19/h2-4,6-7,15H,1,5,8-10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKIDQWOEVNHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440904
Record name Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312283-45-7
Record name Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The primary and most documented synthetic method for Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate involves a nucleophilic substitution reaction between allyl chloroformate and 3-(2-nitrobenzenesulfonamido)propylamine. This reaction proceeds under mild conditions, typically at room temperature, in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct formed during the carbamate formation.

  • Reaction Scheme:

    $$
    \text{3-(2-Nitrobenzenesulfonamido)propylamine} + \text{Allyl chloroformate} \xrightarrow[\text{Base}]{\text{Room Temp}} \text{this compound}
    $$

  • Key Conditions:

    • Base: Triethylamine (or equivalent)
    • Solvent: Typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran
    • Temperature: Ambient (room temperature)
    • Reaction Time: Several hours with continuous stirring to ensure complete conversion

This method is scalable and can be adapted for industrial production by optimizing parameters such as reactant concentration, temperature control, and employing continuous flow reactors for better consistency and yield.

Industrial Production Considerations

In industrial settings, the synthetic route follows the same fundamental chemistry but incorporates process intensification techniques to enhance yield and purity:

  • Continuous Flow Reactors: Enable better control of reaction parameters and heat dissipation, improving safety and reproducibility.
  • Automated Systems: Facilitate precise dosing of reagents and monitoring of reaction progress.
  • Purification: Post-reaction purification typically involves extraction, crystallization, or chromatographic methods to isolate the product with high purity.

Mechanistic Insights

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of allyl chloroformate, leading to the formation of the carbamate linkage. The nitrobenzenesulfonamido group remains intact, contributing to the compound’s biological activity by interacting with enzymatic targets.

Related Synthetic Strategies and Scaffold Preparation

While direct synthesis of this compound is straightforward, related research on selective protection and scaffold synthesis provides valuable insights into handling nitrobenzenesulfonamido derivatives and carbamate functionalities.

A notable synthetic advancement involves the preparation of selectively protected triamines bearing o-nitrobenzenesulfonyl (oNBS) groups, which are structurally related to the nitrobenzenesulfonamido moiety in the target compound. This approach was developed to improve yields and selectivity in multistep syntheses of complex scaffolds such as the TAC (TriAzaCyclophane) and ATAC (Asymmetric-TAC) scaffolds.

  • Key Steps in Selective Protection:
    • Mono-oNBS protection of bromopropylamine derivatives to introduce the nitrobenzenesulfonamido group selectively.
    • Sequential introduction of other protecting groups such as trifluoroacetyl and allyloxycarbonyl (Aloc) to enable orthogonal deprotection strategies.
    • Cyclization reactions to form macrocyclic scaffolds with controlled rigidity and spatial orientation.

This methodology highlights the importance of selective protection and deprotection in the synthesis of nitrobenzenesulfonamido-containing compounds and can inform modifications or scale-up of this compound synthesis.

Data Table: Summary of Preparation Parameters

Parameter Description/Condition Notes
Starting Materials 3-(2-Nitrobenzenesulfonamido)propylamine, Allyl chloroformate High purity required
Base Triethylamine (Et3N) Neutralizes HCl formed
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Anhydrous preferred
Temperature Room temperature (~20-25 °C) Mild conditions prevent side reactions
Reaction Time Several hours (typically 3-6 hours) Monitored by TLC or HPLC
Purification Extraction, crystallization, column chromatography Ensures high purity
Yield Typically high (exact values depend on conditions) Industrial optimization can improve yield
Scale Laboratory to industrial scale Continuous flow reactors for scale-up

Research Findings and Improvements

  • The use of triethylamine as a base is crucial to drive the reaction forward by scavenging the hydrochloric acid formed.
  • Reaction at room temperature avoids decomposition or side reactions, preserving the sensitive nitro group.
  • Industrial scale-up benefits from continuous flow technology, which enhances heat management and reaction control.
  • Selective protection strategies developed for related scaffolds (TAC and ATAC) demonstrate improved yields and purity by avoiding complex mixtures during mono-protection steps of nitrobenzenesulfonamido derivatives.
  • Molecular modeling and NMR studies of related scaffolds indicate that the rigidity and spatial orientation of the nitrobenzenesulfonamido-containing molecules can be finely tuned, which may influence the reactivity and functionalization of the carbamate derivative.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 3-(2-aminobenzenesulfonamido)propylcarbamate.

    Substitution: Formation of substituted carbamates with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate is primarily investigated for its potential as a pharmaceutical agent. The nitrobenzenesulfonamide moiety is known for its biological activity, particularly in anti-inflammatory and antibacterial applications.

Case Study: Anti-inflammatory Activity

Research has indicated that compounds containing the sulfonamide group exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of sulfonamides can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The allyl carbamate derivative may enhance the bioavailability and efficacy of these compounds due to its unique structural characteristics .

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules through various coupling reactions.

Table 1: Synthetic Routes

Reaction TypeDescriptionReference
Sakurai Reaction Utilizes allyltrimethylsilane to introduce allyl groups onto nitrogen-containing compounds, enhancing reactivity.
Petasis Reaction A multicomponent reaction that allows for the synthesis of β-hydroxy amines, showcasing the compound's utility in forming complex structures.

Materials Science Applications

In materials science, this compound can be used as a building block for creating novel polymers and materials with specific electronic properties.

Case Study: Polymer Synthesis

Research has shown that incorporating allyl carbamate derivatives into polymer matrices can improve mechanical properties and thermal stability. For instance, polymers synthesized with this compound have demonstrated enhanced flexibility and resistance to thermal degradation compared to traditional materials .

Mechanism of Action

The mechanism of action of Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate involves its interaction with specific molecular targets. The nitrobenzenesulfonamido group can interact with enzymes, potentially inhibiting their activity. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. The allyl group can undergo metabolic transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₁₃H₁₇N₃O₆S.
  • Molecular weight : 343.35 g/mol.
  • Purity : ≥98% (HPLC).
  • Applications: Restricted to industrial and research settings due to its classification as a non-consumer chemical .

Limited synthesis details are available in the provided evidence, but its structure suggests it is synthesized via coupling of allyl chloroformate with 3-(2-nitrobenzenesulfonamido)propan-1-amine.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between Allyl [3-(2-nitrobenzenesulfonamido)propyl]carbamate and similar carbamate derivatives:

Compound Name (Reference) Key Substituents Functional Impact Synthesis Highlights Applications/Properties
Target Compound 2-Nitrobenzenesulfonamido propyl Electron-withdrawing, steric bulk Undisclosed Industrial/research use
(S)-t-Butyl allyl(3-(t-butyldimethylsilyloxy)-3-(quinolin-6-yl)propyl)carbamate t-BDMS ether, quinolinyl Hydrolytic sensitivity, aromatic π-system Boc protection, TBAF deprotection Tubulin-binding agents
Allyl 3-(triethoxysilyl)propyl carbamate (ATESPC) Triethoxysilyl propyl Hydrolyzable to silanol, crosslinking Semi-continuous emulsion polymerization Adhesive terpolymers
Allyl [3-(4,9-dihydro-3H-carbolin-1-yl)propyl]carbamate Carbolin-yl propyl Heterocyclic aromatic system POCl₃-mediated cyclization, Ru catalysis CNS-targeting potential
(2-Chlorocyclohex-1-en-1-yl)methylpropylcarbamate Chlorocyclohexenyl Electrophilic chlorine, steric hindrance Isocyanate coupling with allyl alcohols Model for nucleophilic substitution

Physicochemical Properties

  • Solubility : The target compound’s nitrobenzenesulfonamido group likely reduces water solubility compared to silyl ethers (e.g., Compound 14A ) or hydroxylated derivatives (e.g., Compound 15 ).
  • Stability : The 2-nitro group may enhance thermal stability but could sensitize the compound to reductive cleavage, unlike hydrolytically sensitive silyl ethers .

Reactivity in Catalytic Systems

  • Nucleophilic Attack : Computational studies on propyl carbamates (e.g., TSBC-IIcb(R) ) suggest that substituents influence transition-state barriers. The target compound’s sulfonamido group may sterically hinder nucleophilic attack at the benzylic position compared to simpler carbamates.
  • Enantioselectivity : Iridium-catalyzed allyl carbamate formation favors (S)-enantiomers . The target compound’s bulky substituent could alter enantioselectivity in asymmetric reactions.

Biological Activity

Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate, with the chemical formula C13_{13}H17_{17}N3_3O6_6S and a molecular weight of 343.36 g/mol, is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its potential applications in medicinal chemistry.

  • CAS Number : 312283-45-7
  • Molecular Structure :
    • The compound features an allyl group attached to a carbamate structure, which is further substituted by a 2-nitrobenzenesulfonamide moiety.

Cytotoxic Activity

The cytotoxic effects of sulfonamide derivatives are well-documented, particularly in cancer research. Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.

  • Case Study : A study published in 2021 explored the effect of sulfonamide derivatives on osteosarcoma cells, revealing that certain modifications led to increased cytotoxicity and apoptosis induction via mitochondrial pathways .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate biosynthesis.
  • Induction of Apoptosis : The structural components may interact with cellular pathways leading to programmed cell death in malignant cells.

Research Findings

A comprehensive review of literature indicates that while direct studies on this compound are scarce, related compounds exhibit promising biological activities:

  • Antibacterial Activity : Compounds featuring the nitrobenzenesulfonamide group often display significant antibacterial properties, particularly against resistant strains .
  • Anticancer Potential : The ability to induce apoptosis in cancer cells has been observed in related sulfonamide derivatives, suggesting a potential therapeutic role for this compound in oncology .

Q & A

Basic: What are the established synthetic routes for Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate, and what reaction conditions are critical for high yield?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of a propylamine backbone. A common approach includes:

  • Step 1: Reacting 3-aminopropylamine with 2-nitrobenzenesulfonyl chloride to introduce the sulfonamido group under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Carbamate formation via reaction with allyl chloroformate in an inert solvent (e.g., THF or DCM) at 0–25°C. Strict moisture exclusion is critical to avoid hydrolysis .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity. Yields >70% are achievable with optimized stoichiometry and reaction time .

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of the allyl group (δ ~4.5–5.3 ppm for CH2_2=CH2_2), sulfonamido protons (δ ~7.5–8.5 ppm), and carbamate carbonyl (δ ~155–160 ppm) .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., C13_{13}H17_{17}N3_3O6_6S requires m/z 343.08) validates molecular identity .
  • HPLC-PDA: Purity >95% is achievable with reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: What experimental design considerations are essential when incorporating this compound into vinyl acetate-based terpolymers?

Answer:
When copolymerizing with vinyl acetate (VAc) and other monomers (e.g., 2-ethylhexyl acrylate):

  • Emulsion Polymerization: Use semi-continuous methods with initiators like ammonium persulfate (APS) at 65°C. The allyl group enables crosslinking, enhancing thermal stability and adhesive properties .
  • Monomer Ratios: Optimize feed ratios (e.g., VAc:Allyl carbamate:2-EHA = 60:20:20) to balance polymer flexibility and reactivity .
  • Kinetic Studies: Monitor conversion via gravimetry or FTIR to avoid premature gelation due to allyl group reactivity .

Advanced: How do the electronic effects of the 2-nitrobenzenesulfonamido group influence the reactivity of the carbamate moiety in nucleophilic reactions?

Answer:
The electron-withdrawing nitro group on the sulfonamide:

  • Activates the Carbamate: Enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols) .
  • Steric Considerations: The bulky sulfonamido group may hinder access to the carbamate in sterically crowded environments, requiring polar aprotic solvents (e.g., DMF) to improve reactivity .
  • pH Sensitivity: The sulfonamide’s acidity (pKa ~4–5) allows selective deprotection under mild acidic conditions, useful in multi-step syntheses .

Data Contradiction: Discrepancies in CAS numbers for this compound across sources—how should researchers validate chemical identity?

Answer:
Conflicting CAS numbers (e.g., 312283-45-7 in vs. 374790-91-7 in ) highlight the need for rigorous validation:

  • Cross-Reference Spectral Data: Compare NMR, MS, and IR with literature or commercial standards .
  • Independent Synthesis: Reproduce synthesis using peer-reviewed protocols (e.g., ) to confirm structure .
  • Database Checks: Use authoritative sources (PubChem, SciFinder) to resolve discrepancies .

Basic: What are the storage and handling protocols to prevent degradation of this compound?

Answer:

  • Storage: Keep at –20°C under inert gas (argon/nitrogen) in amber vials to prevent oxidation of the allyl group and hydrolysis of the carbamate .
  • Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light to prevent nitro group degradation .

Advanced: What role does the allyl group play in the emulsion polymerization process when used as a comonomer?

Answer:
The allyl group serves dual roles:

  • Crosslinking Agent: Forms covalent bonds via radical-mediated addition, improving mechanical strength and thermal stability in terpolymers .
  • Post-Polymerization Modification: Enables thiol-ene "click" reactions for functionalizing polymers with biomolecules or sensors .
  • Kinetic Limitations: Allyl’s low reactivity requires careful control of initiator concentration (e.g., 1–2 wt% APS) to balance polymerization rate and crosslink density .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar carbamate derivatives?

Answer:
For compounds with conflicting bioactivity

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., nitro vs. methyl groups) to isolate contributing factors .
  • Assay Reproducibility: Validate findings across multiple cell lines or enzymatic assays (e.g., cytochrome P450 inhibition vs. kinase assays) .
  • Computational Modeling: Use molecular docking to predict binding modes and reconcile discrepancies between in vitro and in silico results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate
Reactant of Route 2
Reactant of Route 2
Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate

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